molecular formula C13H10FNO4S B2572047 1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene CAS No. 2411202-11-2

1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene

Cat. No.: B2572047
CAS No.: 2411202-11-2
M. Wt: 295.28
InChI Key: VOSYGIQYMYMACA-UHFFFAOYSA-N
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Description

“1-Fluorosulfonyloxy-4-(phenylcarbamoyl)benzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, known for its stability and aromaticity . The molecule also contains a fluorosulfonyloxy group (-OSO2F), which is a type of sulfonyl fluoride group known for its reactivity . The phenylcarbamoyl group (-NHCO-C6H5) is another functional group in this compound, which consists of a phenyl group (a benzene ring) attached to a carbamoyl group (-NHCO-).


Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the presence of the fluorosulfonyloxy and phenylcarbamoyl groups. The fluorosulfonyloxy group is known to be quite reactive and could participate in various chemical reactions .

Scientific Research Applications

Proton Exchange Membranes

The synthesis of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures demonstrates their potential as highly conducting and stable proton exchange membranes. These membranes show significant chemical, mechanical, thermal, and electrochemical stability, making them excellent candidates for replacing commercial membranes in applications such as fuel cells (Dong-Hyeon Kim et al., 2020).

Polymer Solar Cells

The use of indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in ternary blend polymer solar cells highlights the significance of molecular design in achieving high power conversion efficiency. The incorporation of ICBA provides more routes for charge transfer, demonstrating the role of fluorinated compounds in enhancing solar cell efficiency (Pei Cheng et al., 2014).

Electroluminescent Devices

Blue thermally activated delayed fluorescence materials based on bis(phenylsulfonyl)benzene derivatives are designed for electroluminescent devices. These materials, with very small singlet-triplet splitting energy, achieve a maximum external quantum efficiency of 11.7%, showcasing the potential of fluorinated compounds in the development of efficient electroluminescent devices (M. Liu et al., 2015).

Fluorinating Agents

4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride is highlighted for its high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities, including the high-yield fluorination of alcohols, aldehydes, and enolizable ketones, underline the importance of fluorinated reagents in organic synthesis (T. Umemoto et al., 2010).

Photoluminescence Quenching

The study of 1-(2-Hydroxyphenyl)thiourea's photoluminescence property and its quenching by chromium(VI) ions offers insights into the analytical applications of fluorogenic compounds. This property is used for chromium(VI) determination, showcasing the application of specific fluorinated structures in environmental monitoring (A. Sunil et al., 2015).

Properties

IUPAC Name

1-fluorosulfonyloxy-4-(phenylcarbamoyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-20(17,18)19-12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSYGIQYMYMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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